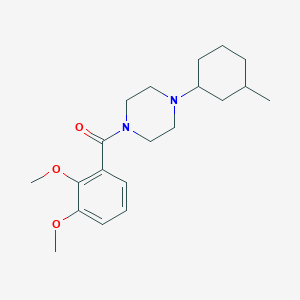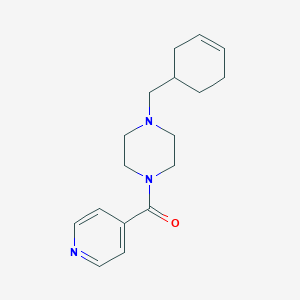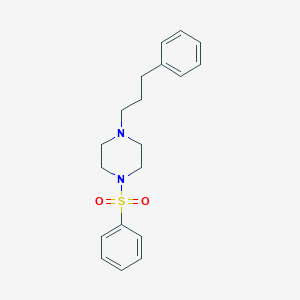![molecular formula C23H30N2O5 B247808 (3,5-DIMETHOXYPHENYL)[4-(3-ETHOXY-4-METHOXYBENZYL)PIPERAZINO]METHANONE](/img/structure/B247808.png)
(3,5-DIMETHOXYPHENYL)[4-(3-ETHOXY-4-METHOXYBENZYL)PIPERAZINO]METHANONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,5-DIMETHOXYPHENYL)[4-(3-ETHOXY-4-METHOXYBENZYL)PIPERAZINO]METHANONE is a complex organic compound with potential applications in various fields of scientific research. This compound features a piperazine ring substituted with a 3,5-dimethoxyphenyl group and a 3-ethoxy-4-methoxybenzyl group, making it a molecule of interest for its unique chemical properties and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-DIMETHOXYPHENYL)[4-(3-ETHOXY-4-METHOXYBENZYL)PIPERAZINO]METHANONE typically involves multi-step organic reactions. The process begins with the preparation of the piperazine ring, followed by the introduction of the 3,5-dimethoxyphenyl group and the 3-ethoxy-4-methoxybenzyl group. Common reagents used in these reactions include various halogenated compounds, base catalysts, and solvents like dichloromethane or ethanol. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to achieve the required purity standards for industrial applications.
化学反应分析
Types of Reactions
(3,5-DIMETHOXYPHENYL)[4-(3-ETHOXY-4-METHOXYBENZYL)PIPERAZINO]METHANONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketones or aldehydes within the molecule to alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic rings, using reagents like halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
科学研究应用
(3,5-DIMETHOXYPHENYL)[4-(3-ETHOXY-4-METHOXYBENZYL)PIPERAZINO]METHANONE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of (3,5-DIMETHOXYPHENYL)[4-(3-ETHOXY-4-METHOXYBENZYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
4-Methoxyphenethylamine: Shares structural similarities with the methoxy groups and aromatic rings.
Phenethylamine: A simpler structure with similar aromatic characteristics.
2-(4-Methoxyphenyl)ethylamine: Another compound with methoxy and ethylamine groups.
Uniqueness
(3,5-DIMETHOXYPHENYL)[4-(3-ETHOXY-4-METHOXYBENZYL)PIPERAZINO]METHANONE is unique due to its specific substitution pattern on the piperazine ring and the combination of methoxy and ethoxy groups. This unique structure contributes to its distinct chemical properties and potential biological activities, setting it apart from other similar compounds.
属性
分子式 |
C23H30N2O5 |
|---|---|
分子量 |
414.5 g/mol |
IUPAC 名称 |
(3,5-dimethoxyphenyl)-[4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C23H30N2O5/c1-5-30-22-12-17(6-7-21(22)29-4)16-24-8-10-25(11-9-24)23(26)18-13-19(27-2)15-20(14-18)28-3/h6-7,12-15H,5,8-11,16H2,1-4H3 |
InChI 键 |
YXQNPJMBCJHHBS-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)CN2CCN(CC2)C(=O)C3=CC(=CC(=C3)OC)OC)OC |
规范 SMILES |
CCOC1=C(C=CC(=C1)CN2CCN(CC2)C(=O)C3=CC(=CC(=C3)OC)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3,5-dimethoxybenzoyl)piperazine](/img/structure/B247725.png)



![1-{4-[(2-BROMOPHENYL)METHYL]PIPERAZIN-1-YL}-2-(3-METHYLPHENOXY)ETHAN-1-ONE](/img/structure/B247734.png)
![1-(3-CYCLOHEXENYLMETHYL)-4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINE](/img/structure/B247737.png)
![1-[4-(4-ETHYLBENZYL)PIPERAZINO]-2-(4-METHYLPHENOXY)-1-ETHANONE](/img/structure/B247738.png)
![1-[(4-Methylphenoxy)acetyl]-4-(2,4,5-trimethoxybenzyl)piperazine](/img/structure/B247741.png)
![2-(4-Methylphenoxy)-1-[4-(3-phenylpropyl)piperazin-1-yl]ethanone](/img/structure/B247742.png)
![Biphenyl-4-yl[4-(3,4,5-trimethoxybenzyl)piperazin-1-yl]methanone](/img/structure/B247743.png)

![2-(4-METHYLPHENOXY)-1-{4-[4-(METHYLSULFANYL)BENZYL]PIPERAZINO}-1-ETHANONE](/img/structure/B247745.png)
![1-(5-Bromo-2-methoxybenzyl)-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B247746.png)
![1-Isopropyl-4-[(4-methoxyphenoxy)acetyl]piperazine](/img/structure/B247748.png)
